
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the tert-butyl group through alkylation reactions. The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxymethyl group is often added through hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, while the hydroxymethyl group facilitates hydrogen bonding interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl(3R,4S)-3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl(3R,4S)-3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity.
Eigenschaften
Molekularformel |
C11H20FNO3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-8-5-13(6-11(8,12)7-14)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-,11+/m0/s1 |
InChI-Schlüssel |
QOKZNPCLYAZHLP-GZMMTYOYSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@]1(CO)F)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC1(CO)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)
![6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)
![Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)
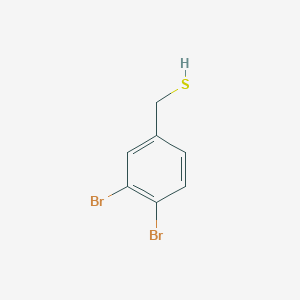
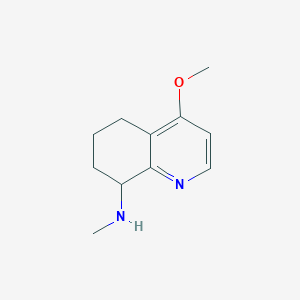
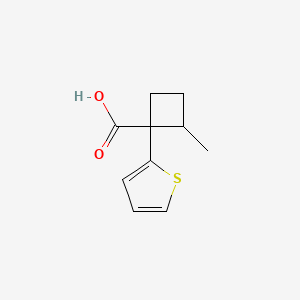
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)
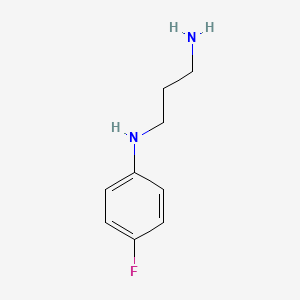
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)

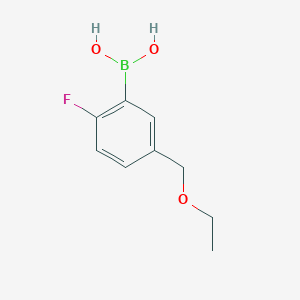
![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)

